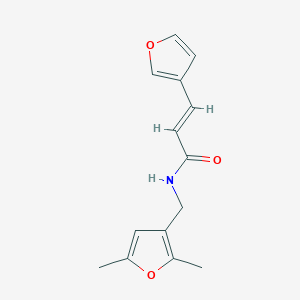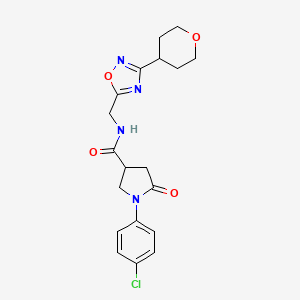![molecular formula C22H21FN4O2S B2770441 4-{[1-(cyclobutylcarbonyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide CAS No. 1251586-81-8](/img/structure/B2770441.png)
4-{[1-(cyclobutylcarbonyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a benzamide group, and a cyclopropyl group . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The piperidine ring provides a basic nitrogen center, while the benzamide and cyclopropyl groups contribute to the overall complexity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the piperidine ring might undergo reactions typical of secondary amines .Scientific Research Applications
Quantum Computing and Quantum Information Processing
Quantum computing leverages the principles of quantum mechanics to perform complex calculations more efficiently than classical computers. Researchers are exploring the potential of our compound in quantum computing due to its unique properties. For instance:
- Quantum Algorithms : Its specific interactions might enhance quantum algorithms, improving computational speed for problems like factorization and optimization .
Drug Discovery and Medicinal Chemistry
The compound’s intricate structure makes it an exciting candidate for drug discovery:
Materials Science and Nanotechnology
Materials scientists are intrigued by its potential applications:
Mechanism of Action
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S/c1-15-11-16(2)13-20(12-15)27(14-18-6-8-19(23)9-7-18)30(28,29)21-5-4-10-26-17(3)24-25-22(21)26/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQRPTPVMRHZFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-Chloro-3-pyridinyl)carbonyl]-2,6-dimethylpiperidine](/img/structure/B2770365.png)


![[2-(4-Amino-3-methylphenoxy)acetyl]urea](/img/structure/B2770372.png)

![N-[(1R,5R)-6,6-Dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide](/img/structure/B2770374.png)

![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2770376.png)
![1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2770378.png)

![N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenylbutanamide](/img/structure/B2770381.png)